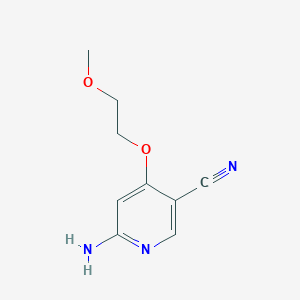

6-Amino-4-(2-methoxyethoxy)nicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H11N3O2 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

6-amino-4-(2-methoxyethoxy)pyridine-3-carbonitrile |

InChI |

InChI=1S/C9H11N3O2/c1-13-2-3-14-8-4-9(11)12-6-7(8)5-10/h4,6H,2-3H2,1H3,(H2,11,12) |

InChI Key |

PJAYZQCDQDWOHK-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=CC(=NC=C1C#N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Amino 4 2 Methoxyethoxy Nicotinonitrile

Convergent and Divergent Synthetic Routes to the Core 6-Amino-4-(2-methoxyethoxy)nicotinonitrile Structure

Regioselective Functionalization Approaches for Nicotinonitrile Precursors

A key challenge in the synthesis of this compound is the precise installation of the amino and methoxyethoxy groups at the C6 and C4 positions, respectively. Regioselective functionalization of a pre-existing nicotinonitrile or pyridine (B92270) ring is a viable strategy.

One common approach begins with a 4-hydroxynicotinonitrile (B1273966) or its tautomer, 2-oxo-nicotinonitrile. The hydroxyl group at the C4 position can be selectively alkylated to introduce the 2-methoxyethoxy side chain. The regioselectivity of alkylation (O-alkylation vs. N-alkylation of the pyridone tautomer) is a critical factor that can be controlled by the choice of reaction conditions. Generally, O-alkylation is favored under specific conditions, such as using silver salts in non-polar solvents, whereas alkali metal salts in polar aprotic solvents like DMF tend to favor N-alkylation. nih.gov For instance, treating the potassium salt of 4-hydroxy-6-aminonicotinonitrile with 1-bromo-2-methoxyethane (B44670) in a suitable solvent would be a direct route to the target molecule.

Factors influencing the N- vs. O-alkylation of related 2-pyridone systems are summarized below. These principles can be applied analogously to the 4-pyridone tautomer.

| Factor | Condition Favoring O-Alkylation | Condition Favoring N-Alkylation | Rationale |

| Counter-ion | Ag⁺ | Na⁺, K⁺ | The "harder" alkali metal cations associate more strongly with the "harder" oxygen atom, making it less nucleophilic, while the "softer" silver ion allows for greater reactivity at the oxygen site. |

| Solvent | Non-polar (e.g., Benzene, Toluene) | Polar Aprotic (e.g., DMF, DMSO) | Polar aprotic solvents solvate the cation, leaving a more reactive, "naked" ambident anion where the more electronegative nitrogen atom often becomes the primary site of attack. |

| Alkylating Agent | Hard electrophiles (e.g., Alkyl sulfates) | Soft electrophiles (e.g., Alkyl iodides) | Governed by Hard-Soft Acid-Base (HSAB) theory; the hard oxygen nucleophile prefers to react with a hard electrophile. |

Alternatively, direct C-H functionalization offers a more atom-economical approach, though controlling regioselectivity can be challenging. nih.govnih.gov Transition-metal-catalyzed C-H activation could potentially be used to introduce the alkoxy group at the C4 position of a 6-aminonicotinonitrile precursor, although this often requires specific directing groups to achieve the desired site-selectivity. nih.gov

Cyclization Reactions and Annulation Strategies for this compound

Building the pyridine ring through cyclization or annulation reactions is a foundational strategy in heterocyclic chemistry. For 6-aminonicotinonitriles, the Thorpe-Ziegler reaction is a particularly powerful method. wikipedia.orgresearchgate.net This reaction involves the base-catalyzed intramolecular cyclization of a dinitrile to form a cyclic β-enaminonitrile. wikipedia.orgresearchgate.net To synthesize the target compound, a precursor such as 3-(2-methoxyethoxy)-5-nitrilopentanenitrile could undergo cyclization to yield the core structure.

Another prominent strategy is the Guareschi-Thorpe pyridine synthesis, which involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of ammonia (B1221849) or an amine. acsgcipr.org By using a β-keto ether, such as 1-(2-methoxyethoxy)butane-1,3-dione, with cyanoacetamide and an ammonia source, one could construct the desired 4-alkoxy-6-hydroxynicotinonitrile intermediate, which could then be converted to the 6-amino derivative.

A general mechanism for pyridine ring synthesis from 1,3-dicarbonyls and an enamine/ammonia source is outlined below:

Knoevenagel Condensation: The active methylene (B1212753) compound (e.g., malononitrile (B47326) or ethyl cyanoacetate) condenses with an aldehyde or ketone.

Michael Addition: An enamine or β-dicarbonyl compound adds to the resulting α,β-unsaturated system.

Cyclization: The intermediate undergoes intramolecular condensation with the loss of water.

Aromatization: The resulting dihydropyridine (B1217469) is oxidized to the final aromatic pyridine ring. acsgcipr.org

Multi-Component Reactions (MCRs) in the Synthesis of this compound Analogues

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. researchgate.netnih.gov This approach is ideal for rapidly generating molecular diversity and is well-suited for synthesizing polysubstituted pyridines. rsc.org

A plausible MCR for an analogue of the target compound could involve the one-pot condensation of an aldehyde, malononitrile, an alcohol (such as 2-methoxyethanol), and ammonium (B1175870) acetate (B1210297). acsgcipr.orgresearchgate.netbaranlab.org The reaction typically proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization steps. The choice of catalyst and solvent is crucial for directing the reaction towards the desired product and achieving high yields. rsc.org

The general scheme for a four-component synthesis of a polysubstituted 2-aminonicotinonitrile is as follows:

Reactants:

An aldehyde (R¹-CHO)

An active methylene compound (e.g., malononitrile)

A β-keto compound or alcohol (providing the C4 substituent and part of the ring)

An ammonia source (e.g., ammonium acetate)

This convergent approach allows for significant structural variation by simply changing the input components, making it a flexible strategy for synthesizing a library of analogues.

Catalytic Systems and Reaction Conditions for Optimized Synthesis of this compound

Optimization of reaction conditions is paramount for achieving high efficiency, selectivity, and yield. The choice of catalyst, solvent, and temperature can dramatically influence the outcome of the synthetic route.

Homogeneous and Heterogeneous Catalysis in Nicotinonitrile Synthesis

Both homogeneous and heterogeneous catalysts have been employed to facilitate the synthesis of pyridine and nicotinonitrile derivatives.

Homogeneous Catalysis: Transition metal complexes, particularly those of palladium and rhodium, are effective catalysts for C-H functionalization and cross-coupling reactions to build substituted pyridine rings. acs.org For instance, a palladium-catalyzed direct coupling between a pyridine N-oxide and a halopyridine can be a key step in constructing complex bipyridine structures, and similar principles can be applied to introduce substituents onto a pyridine ring.

Heterogeneous Catalysis: Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact. rsc.org Nanoparticles, such as magnesium oxide (MgO NPs), have been shown to be effective catalysts for MCRs leading to polysubstituted pyridines under microwave irradiation. rsc.org These solid-supported catalysts can act as basic or acidic sites to promote the necessary condensation and cyclization steps. The use of nanocatalysts in MCRs often leads to improved yields, shorter reaction times, and milder reaction conditions. researchgate.netrsc.org

| Catalyst Type | Example | Application in Pyridine Synthesis | Advantages |

| Homogeneous | Pd(OAc)₂, Rh complexes | C-H activation, cross-coupling reactions | High activity and selectivity, mild reaction conditions. |

| Heterogeneous | MgO Nanoparticles | Multicomponent reactions (MCRs) | Reusability, ease of separation, environmentally benign. |

| Heterogeneous | Solid Acids/Bases | Condensation and cyclization steps | High stability, potential for flow chemistry applications. |

Solvent Effects and Reaction Thermodynamics in the Preparation of this compound

The solvent medium can profoundly impact reaction rates, equilibria, and product selectivity. In MCRs for pyridine synthesis, solvent polarity plays a crucial role. Polar protic solvents like ethanol (B145695) can participate in hydrogen bonding, stabilizing charged intermediates and transition states, while polar aprotic solvents like acetonitrile (B52724) can accelerate reactions involving ionic species.

The final product distribution in reactions with multiple possible outcomes can be governed by either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product is the one that is formed fastest (i.e., via the lowest activation energy barrier).

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing equilibrium to be established. The major product is the most stable one, regardless of its rate of formation.

In the synthesis of substituted pyridines, different cyclization pathways may be possible, leading to regioisomers. By carefully selecting the reaction temperature, it is possible to favor one isomer over another. For example, a kinetically favored cyclization might occur at a less substituted position at low temperatures, while a more thermodynamically stable, highly substituted product might be favored at elevated temperatures where the initial product can revert to intermediates and re-react.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound is a critical aspect of modern pharmaceutical development. This approach aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. For the synthesis of this compound, a key intermediate in the production of various therapeutic agents, the focus has been on developing more sustainable synthetic routes.

Solvent-Free and Water-Mediated Synthetic Pathways

Traditional organic syntheses often rely on volatile and often toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Consequently, the development of solvent-free and water-mediated synthetic methods is a cornerstone of green chemistry.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions are conducted in the absence of a solvent, which can lead to higher efficiency, shorter reaction times, and easier purification of products. In the context of nicotinonitrile synthesis, solvent-free conditions can be achieved through mechanochemistry (grinding) or by heating the reactants together in the absence of a solvent. For structurally similar 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, a solvent-free multi-component reaction has been successfully employed using a deep eutectic solvent as a catalyst. This approach, utilizing benzaldehyde (B42025), malononitrile, and thiourea (B124793), demonstrated good yields and highlighted the potential for solvent-free methods in the synthesis of related heterocyclic compounds. While a direct solvent-free synthesis for this compound is not extensively documented in publicly available literature, the successful synthesis of analogous compounds suggests its feasibility.

Water-Mediated Synthesis:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The use of water as a solvent in organic reactions can be challenging due to the poor solubility of many organic reactants. However, the unique properties of water, such as its high polarity and ability to form hydrogen bonds, can sometimes enhance reaction rates and selectivity. The synthesis of various 2-amino-4,6-diphenylnicotinonitriles has been achieved in aqueous media, providing a greener alternative to traditional methods. Furthermore, the one-pot synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives has been effectively carried out in an aqueous medium using a reusable heterogeneous catalyst. This highlights the potential for developing a water-mediated synthesis for this compound.

A hypothetical water-mediated pathway for this compound could involve the reaction of a suitable chalcone (B49325) precursor with malononitrile and an ammonium salt in water, potentially with a phase-transfer catalyst to overcome solubility issues.

Table 1: Comparison of Conventional and Green Synthetic Approaches for Nicotinonitrile Derivatives

| Feature | Conventional Synthesis | Green Synthesis (Solvent-Free/Water-Mediated) |

| Solvent | Volatile Organic Solvents (e.g., ethanol, methanol) | None or Water |

| Catalyst | Often homogeneous catalysts, may be difficult to recover | Heterogeneous, reusable catalysts or no catalyst |

| Reaction Conditions | Often requires elevated temperatures and longer reaction times | Can proceed at room temperature or with microwave/ultrasonic irradiation, often with shorter reaction times |

| Work-up | Typically involves extraction with organic solvents | Simpler work-up, often filtration |

| Environmental Impact | Higher E-Factor, generation of volatile organic compound (VOC) waste | Lower E-Factor, minimal to no VOC waste |

Atom Economy and E-Factor Considerations in this compound Synthesis

Beyond the choice of solvent, a comprehensive green chemistry assessment involves evaluating the efficiency of the entire synthetic process. Atom economy and the Environmental Factor (E-Factor) are two key metrics used for this purpose.

Atom Economy:

Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

A higher atom economy indicates that a larger proportion of the atoms from the reactants are incorporated into the final product, resulting in less waste. Reactions with high atom economy are generally more sustainable. For the synthesis of this compound, a multi-component reaction approach would likely exhibit a high atom economy as it involves the combination of several starting materials in a single step to form the final product with minimal byproducts.

E-Factor (Environmental Factor):

The E-Factor, developed by Roger Sheldon, provides a broader measure of the environmental impact of a chemical process by considering the total amount of waste generated. It is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-Factor is indicative of a greener process. The waste includes everything that is not the desired product, such as byproducts, unreacted starting materials, solvent losses, and catalyst residues. The choice of solvent has a significant impact on the E-Factor, as solvents often constitute the largest portion of the waste generated in a chemical process.

Table 2: Hypothetical Atom Economy and E-Factor Analysis for a Synthetic Route to this compound

| Reaction Type | Key Reactants | Key Byproducts | Theoretical Atom Economy (%) | Estimated E-Factor |

| Multi-component Reaction | Chalcone derivative, Malononitrile, Ammonium Acetate | Water, Acetic Acid | High (e.g., >80%) | Low (e.g., <5) |

| Linear Synthesis (multi-step) | Varies per step | Varies per step | Lower (cumulative) | High (e.g., >20) |

The pursuit of green synthetic methodologies for this compound is an ongoing effort. By focusing on solvent-free and water-mediated pathways and by optimizing reactions to improve atom economy and reduce the E-Factor, the pharmaceutical industry can significantly decrease the environmental footprint associated with the production of this important compound.

Reactivity and Reaction Mechanisms of 6 Amino 4 2 Methoxyethoxy Nicotinonitrile

Transformations Involving the Nitrile Group of 6-Amino-4-(2-methoxyethoxy)nicotinonitrile

The nitrile group is a versatile functional moiety capable of undergoing a variety of transformations, including nucleophilic additions, reductions, oxidations, and cycloaddition reactions.

The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of nitrile chemistry, leading to a diverse array of products. The addition of a nucleophile to the carbon-nitrogen triple bond initially forms an imine anion, which can then be protonated or undergo further reaction.

A common nucleophilic addition to nitriles involves the use of organometallic reagents, such as Grignard or organolithium reagents. While specific examples with this compound are not extensively documented in publicly available literature, the general mechanism involves the attack of the organometallic reagent on the nitrile carbon, followed by hydrolysis to yield a ketone.

Water can also act as a nucleophile in the presence of acid or base catalysts, leading to the hydrolysis of the nitrile to a carboxylic acid or an amide intermediate. The acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for subsequent attack by water.

| Nucleophile | Reagent Example | Product Type |

| Carbon Nucleophile | Grignard Reagent (R-MgX) | Ketone (after hydrolysis) |

| Oxygen Nucleophile | Water (H₂O) with acid/base | Carboxylic Acid or Amide |

| Nitrogen Nucleophile | Amines (R-NH₂) | Amidines |

| Hydride Ion | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |

This table presents common nucleophilic additions to nitriles.

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemguide.co.ukwikipedia.orglibretexts.org The reduction with LiAlH₄ proceeds via nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org Catalytic hydrogenation typically employs catalysts such as Raney nickel, palladium, or platinum under a hydrogen atmosphere. wikipedia.org Softer reducing agents, like diisobutylaluminium hydride (DIBAL-H), can facilitate the partial reduction of nitriles to aldehydes. libretexts.orgaakash.ac.in Oxidation of the nitrile group is less common.

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (e.g., [6-(Aminomethyl)-4-(2-methoxyethoxy)pyridin-2-yl]amine) |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Primary Amine |

| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde (e.g., 6-Amino-4-(2-methoxyethoxy)pyridine-3-carbaldehyde) |

This table summarizes the reduction products of nitriles.

Reactions at the 6-Amino Substituent of this compound

The 6-amino group is a potent nucleophile and can readily react with a variety of electrophiles. Its reactivity is crucial for the derivatization of the parent molecule.

The amino group of this compound undergoes acylation with acylating agents like acyl chlorides and anhydrides to form the corresponding amides. For example, the reaction with chloroacetyl chloride in the presence of a base such as sodium bicarbonate yields 2-chloro-N-(5-cyano-4-(2-methoxyethoxy)pyridin-2-yl)acetamide. This reaction proceeds through the nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acyl chloride.

Alkylation of the amino group can be achieved using alkyl halides. The reaction introduces an alkyl group onto the nitrogen atom. The success of mono-alkylation versus di-alkylation often depends on the reaction conditions and the nature of the alkylating agent.

| Reagent | Product |

| Chloroacetyl chloride | 2-chloro-N-(5-cyano-4-(2-methoxyethoxy)pyridin-2-yl)acetamide |

| Alkyl Halide (R-X) | N-alkyl-6-amino-4-(2-methoxyethoxy)nicotinonitrile |

This table illustrates acylation and alkylation products of the 6-amino group.

The 6-amino group can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). These reactions are typically catalyzed by acid and involve the initial formation of a carbinolamine intermediate followed by dehydration.

Diazotization of the primary aromatic amino group of this compound can be achieved by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.orgbyjus.comrsc.org The resulting diazonium salt is a versatile intermediate. For instance, in a procedure analogous to a Sandmeyer reaction, a nitrated derivative of this compound is treated with phosphorus oxychloride, which is believed to proceed through an in-situ diazotization-like mechanism to replace the amino group with a chlorine atom, yielding 4-Chloro-2-(2-methoxyethoxy)-5-nitronicotinonitrile.

Role of the Amino Group in Ring Annulation Processes

The 6-amino group is a key functional handle for the construction of fused heterocyclic systems through ring annulation reactions. Acting as a potent nucleophile, this primary amine can react with a variety of bifunctional electrophiles to build new rings onto the pyridine (B92270) scaffold, leading to the formation of medicinally relevant structures like pyridopyrimidines. nih.govrsc.org

One of the classic methods for such transformations is the Gould-Jacobs reaction. wikipedia.orgablelab.euresearchgate.net In a hypothetical reaction, this compound could react with an alkoxymethylenemalonic ester derivative. The reaction would proceed via an initial nucleophilic attack by the amino group, followed by a thermally induced cyclization and subsequent aromatization to yield a substituted pyrido[2,3-d]pyrimidine. The presence of the other substituents on the pyridine ring would influence the reaction conditions and the electronic properties of the final fused system.

| Reaction Type | Reactant | Expected Product Core Structure | Mechanism Notes |

|---|---|---|---|

| Gould-Jacobs Reaction | Diethyl ethoxymethylenemalonate | Pyrido[2,3-d]pyrimidine | Initial nucleophilic substitution followed by thermal 6-electron cyclization. wikipedia.org |

| Reaction with 1,3-Dicarbonyls | Acetylacetone | Pyrido[2,3-d]pyrimidine | Condensation reaction forming a di-substituted fused pyrimidine (B1678525) ring. |

| Reaction with α,β-Unsaturated Carbonyls | Ethyl acrylate | Dihydropyridopyrimidine | Michael addition followed by intramolecular cyclization and condensation. nih.gov |

Furthermore, the amino group, in conjunction with the adjacent ring nitrogen, can participate in cyclization reactions to form other fused systems like imidazo[1,2-a]pyridines. For instance, reaction with α-haloketones would involve initial N-alkylation of the pyridine ring nitrogen followed by intramolecular cyclization with the exocyclic amino group. Three-component reactions involving the aminopyridine, an aldehyde, and a diazo-compound can also lead to the formation of valuable heterocyclic scaffolds. nih.gov The specific regiochemical outcome of these annulations is governed by the nature of the electrophilic partner and the relative reactivity of the nucleophilic centers within the molecule.

Reactivity at the Pyridine Ring and 4-(2-methoxyethoxy) Substituent of this compound

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Core

The reactivity of the pyridine core towards aromatic substitution is strongly modulated by its substituents.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently electron-deficient and thus less reactive towards electrophiles than benzene. wikipedia.orgquimicaorganica.org Electrophilic attack is further disfavored by the potential for protonation or coordination of the electrophile's Lewis acid catalyst to the ring nitrogen, which would add a positive charge and strongly deactivate the ring. wikipedia.orgquora.com

However, the molecule possesses two powerful activating groups: the 6-amino group and the 4-(2-methoxyethoxy) group. Both are ortho-, para-directing. The 6-amino group directs towards the 5-position (ortho). The 4-alkoxy group also directs towards the 5-position (ortho). Concurrently, the 3-cyano group is a strong deactivating, meta-directing group, which also directs an incoming electrophile to the 5-position. Therefore, there is a strong synergistic effect directing electrophilic substitution to the C5 position, which is the only unsubstituted carbon on the ring. Reactions such as nitration, halogenation, or Friedel-Crafts reactions, if achievable under carefully controlled conditions to avoid N-alkylation/acylation, would be expected to occur with high regioselectivity at C5. quimicaorganica.orgresearchgate.net

| Position | Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| 1 | Ring Nitrogen | Deactivating | Meta (to C3, C5) |

| 3 | -CN (Cyano) | Strongly Deactivating | Meta (to C5) |

| 4 | -OR (Alkoxy) | Strongly Activating | Ortho, Para (to C3, C5) |

| 6 | -NH₂ (Amino) | Strongly Activating | Ortho, Para (to C5) |

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at the 2-, 4-, or 6-positions. stackexchange.comechemi.com While this compound does not possess a typical leaving group, its derivatives could undergo SNAr. For instance, if the 6-amino group were converted to a halogen (e.g., via a Sandmeyer-type reaction), this position would become a prime site for nucleophilic attack. The presence of the electron-withdrawing cyano group ortho and para to the C6 and C4 positions, respectively, along with the ring nitrogen, would strongly stabilize the negative charge in the Meisenheimer complex intermediate, facilitating the substitution. nih.gov The alkoxy group at C4 could also potentially act as a leaving group under harsh conditions, though this is less common than halide displacement.

Stability and Potential Transformations of the 2-methoxyethoxy Side Chain

The 4-(2-methoxyethoxy) substituent consists of two ether linkages. Aryl ethers are generally stable to many chemical conditions, but they can be cleaved under forcing conditions with strong acids.

The most common reagents for aryl ether cleavage are strong protic acids like HBr and HI, or potent Lewis acids such as boron tribromide (BBr₃). nih.govnih.gov The reaction with BBr₃ is particularly effective for cleaving aryl methyl ethers and would likely proceed by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the adjacent carbon. core.ac.ukgvsu.eduresearchgate.net

In the case of the 2-methoxyethoxy side chain, cleavage could potentially occur at two different sites: the aryl-oxygen bond (Ar-O) or the alkyl ether bond (CH₂-O-CH₃). Cleavage of the aryl-oxygen bond is typically more difficult. It is more probable that the terminal methyl group would be cleaved first, yielding a 2-hydroxyethoxy substituent, or that the entire side chain is cleaved at the Ar-O bond to give a 4-hydroxy-nicotinonitrile derivative. The specific outcome would depend on the reagent and reaction conditions.

| Reagent | Potential Cleavage Site | Expected Product |

|---|---|---|

| BBr₃ (1 equiv) | Terminal methyl ether | 6-Amino-4-(2-hydroxyethoxy)nicotinonitrile |

| BBr₃ (excess) or HBr (conc.) | Aryl ether bond | 6-Amino-4-hydroxynicotinonitrile |

Derivatization and Functionalization Strategies for 6 Amino 4 2 Methoxyethoxy Nicotinonitrile

Synthesis of Novel Analogs and Homologs Based on the 6-Amino-4-(2-methoxyethoxy)nicotinonitrile Scaffold

The primary strategy for creating analogs from the this compound scaffold involves its transformation into a pyrazolopyridine core, which is then further functionalized. This core structure allows for the generation of a series of analogs by introducing various substituents.

A key transformation is the reaction of this compound with hydrazine (B178648) to form 3-amino-4-(2-methoxyethoxy)-1H-pyrazolo[3,4-b]pyridine. This intermediate becomes a new, more complex scaffold. Analogs are then synthesized by reacting this pyrazolopyridine intermediate with a variety of reagents. For instance, coupling reactions with different aryl or heteroaryl halides can introduce diverse substituents at various positions on the pyrazolopyridine ring system. Similarly, reaction of the amino group on the pyrazole (B372694) ring with different electrophiles (e.g., aldehydes, acid chlorides) generates a wide range of N-substituted analogs. These strategies allow for systematic modifications of the molecule's properties.

Introduction of Diverse Functional Groups for Structure-Reactivity Relationship Studies

The functional groups present on the this compound precursor and its downstream products are pivotal for structure-reactivity relationship (SRR) studies. The amino and nitrile groups are particularly reactive and allow for the introduction of diverse functionalities.

The amino group can be acylated, alkylated, or used in condensation reactions to introduce a variety of side chains. For example, reaction with benzaldehyde (B42025) derivatives can form Schiff bases, which can be subsequently reduced to secondary amines. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group.

In the context of pyrazolopyridine derivatives synthesized from the title compound, the amino group on the pyrazole ring is a key handle for diversification. It can be reacted with various aldehydes to form imines, which are then reduced to secondary amines, introducing a benzyl (B1604629) or substituted benzyl group. This modification is crucial for exploring the binding pockets of target enzymes, such as Glycogen Synthase Kinase-3 (GSK-3). The introduction of these groups allows researchers to probe how size, electronics, and hydrogen-bonding capabilities of the substituent affect biological activity.

Multi-Step Synthesis of Complex Heterocyclic Systems from this compound Precursors

A significant application of this compound is its use as a precursor in the multi-step synthesis of complex fused heterocyclic systems. A prime example is the synthesis of 3-amino-4-(2-methoxyethoxy)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

This synthesis is a two-step process starting from 6-chloro-4-hydroxynicotinonitrile. The first step is a nucleophilic substitution where the hydroxyl group is reacted with 2-methoxyethanol (B45455) to yield 6-chloro-4-(2-methoxyethoxy)nicotinonitrile. In the second step, this intermediate is reacted with ammonia (B1221849) to replace the chloro group with an amino group, affording this compound.

This aminonicotinonitrile is then converted into a pyrazolopyridine ring system. The process involves a cyclization reaction with hydrazine hydrate (B1144303). The reaction proceeds by heating the starting material with hydrazine hydrate in a solvent such as ethanol (B145695). This reaction transforms the pyridine (B92270) ring and its amino and nitrile substituents into a fused pyrazolo[3,4-b]pyridine system.

Table 1: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

| Step | Starting Material | Reagents and Conditions | Product |

|---|

This pyrazolopyridine core is a key intermediate for building even more complex molecules, such as potent enzyme inhibitors.

Development of Libraries of this compound Derivatives

The this compound scaffold is a foundational element for the development of focused chemical libraries aimed at drug discovery. By converting it to the 3-amino-4-(2-methoxyethoxy)-1H-pyrazolo[3,4-b]pyridine intermediate, a platform is established for creating a large number of structurally related compounds.

The general strategy involves parallel synthesis, where the common pyrazolopyridine core is reacted with a diverse set of building blocks. For example, a library of compounds can be generated by reacting the amino group of the pyrazolopyridine intermediate with a collection of different aldehydes, followed by a reduction step. This approach efficiently produces a series of analogs with varying substituents.

Table 2: Exemplar Reactions for Library Development

| Core Intermediate | Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|---|

| 3-Amino-4-(2-methoxyethoxy)-1H-pyrazolo[3,4-b]pyridine | Reductive Amination | Various Aldehydes | Secondary Amine (e.g., Benzylamino) |

| 3-Amino-4-(2-methoxyethoxy)-1H-pyrazolo[3,4-b]pyridine | Acylation | Various Acid Chlorides | Amide |

These libraries are then screened against biological targets, such as GSK-3, to identify compounds with high potency and selectivity. The systematic variation of substituents allows for the establishment of clear structure-activity relationships (SAR), guiding the design of next-generation compounds with improved properties.

6 Amino 4 2 Methoxyethoxy Nicotinonitrile As a Key Intermediate in Complex Organic Synthesis

Utilization of 6-Amino-4-(2-methoxyethoxy)nicotinonitrile in the Construction of Fused Pyridine (B92270) Derivatives

The ortho-disposed amino and cyano groups of 6-aminonicotinonitrile derivatives serve as a powerful synthon for the construction of various fused heterocyclic systems. This arrangement allows for annulation reactions where the amino group acts as a nucleophile and the cyano group participates in cyclization, often after an initial reaction with a bifunctional reagent.

The synthesis of pyridopyrimidines, a class of compounds with significant biological and pharmaceutical importance, can be efficiently achieved from 6-aminonicotinonitrile precursors. sciencescholar.usniscpr.res.inrsc.orgsciencescholar.us The vicinal amino and nitrile functionalities provide a reactive site for the construction of the fused pyrimidine (B1678525) ring.

One common and straightforward method involves the reaction of the aminonicotinonitrile with formamide (B127407). In this reaction, formamide serves as a source of a single carbon atom, which forms the C2 of the pyrimidine ring. The reaction typically proceeds at elevated temperatures and leads to the formation of the corresponding 4-aminopyrido[2,3-d]pyrimidine.

Alternatively, cyclization can be achieved with other one-carbon synthons. For instance, reaction with urea (B33335) or thiourea (B124793) under acidic or basic conditions can lead to the formation of 4-amino-2-oxo- or 4-amino-2-thioxo-pyrido[2,3-d]pyrimidines, respectively. sciencescholar.us These reactions demonstrate the versatility of the 6-aminonicotinonitrile core in accessing a range of functionalized pyridopyrimidine scaffolds. rsc.org

| Reagent | Resulting Fused System | Typical Conditions |

|---|---|---|

| Formamide | 4-Aminopyrido[2,3-d]pyrimidine | High temperature, neat or in a high-boiling solvent |

| Urea | 4-Amino-2-oxo-pyrido[2,3-d]pyrimidine | Acidic or basic catalysis, heating |

| Thiourea | 4-Amino-2-thioxo-pyrido[2,3-d]pyrimidine | Acidic or basic catalysis, heating |

The synthesis of furo[2,3-b]pyridines and their sulfur analogues, thieno[2,3-b]pyridines, represents another important application of 6-aminonicotinonitrile derivatives. cncb.ac.cnnih.govaabu.edu.jonih.gov These fused systems are of interest in medicinal chemistry and materials science. researchgate.net

The formation of the thieno[2,3-b]pyridine (B153569) core can be accomplished through the celebrated Gewald reaction. researchgate.netnih.gov This multicomponent reaction typically involves the condensation of the aminonicotinonitrile with a ketone or aldehyde in the presence of elemental sulfur and a base. The reaction proceeds through the formation of a thiolate intermediate which then undergoes intramolecular cyclization and subsequent tautomerization to yield the 3-aminothieno[2,3-b]pyridine.

For the synthesis of furo[2,3-b]pyridines, a common strategy involves the reaction of a suitable nicotinonitrile precursor with an α-haloketone. nih.gov The reaction likely proceeds via an initial N-alkylation of the amino group, followed by an intramolecular Thorpe-Ziegler type cyclization of the nitrile with the enolate formed from the ketone. Subsequent tautomerization would then afford the desired 3-aminofuro[2,3-b]pyridine.

| Target Heterocycle | Key Reagents | General Reaction Type |

|---|---|---|

| Thieno[2,3-b]pyridine | Ketone/Aldehyde, Elemental Sulfur, Base | Gewald Reaction |

| Furo[2,3-b]pyridine | α-Haloketone, Base | Cyclocondensation |

Role in the Total Synthesis of Natural Products and Synthetic Targets

While specific examples of the use of this compound in the total synthesis of natural products are not widely reported in the literature, the general class of substituted aminonicotinonitriles are valuable intermediates for the synthesis of complex molecular architectures. organicchemistrydata.orguu.nl The fused pyridine systems derived from these precursors are found in a number of biologically active natural products and designed synthetic targets.

The strategic placement of the methoxyethoxy group could be leveraged for several purposes in a total synthesis campaign. It can serve as a directing group in subsequent reactions, influence the solubility and crystalline properties of intermediates, or be a precursor to other functional groups through ether cleavage.

Strategic Deployment of this compound in Multi-Step Reaction Sequences

In the context of multi-step organic synthesis, this compound offers several strategic advantages. vapourtec.comyoutube.com The presence of multiple, differentially reactive functional groups allows for a stepwise and controlled elaboration of the molecule.

For instance, the amino group can be selectively acylated, alkylated, or diazotized to introduce further diversity. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The pyridine nitrogen can be quaternized or oxidized. The methoxyethoxy group, while generally stable, can be cleaved under specific conditions to reveal a hydroxyl group, providing another point for modification. This orthogonality of functional groups makes it an ideal platform for building molecular complexity in a planned and predictable manner.

Theoretical and Computational Investigations of 6 Amino 4 2 Methoxyethoxy Nicotinonitrile

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

The comparison between theoretical predictions and experimental data serves a dual purpose. Firstly, it validates the computational model and the level of theory used, ensuring that they provide an accurate representation of the molecule's electronic and structural reality. Secondly, once validated, the computational data can be used to make definitive assignments of experimental signals, which can sometimes be ambiguous. For instance, complex regions in an IR or NMR spectrum can be resolved by correlating the experimental peaks with the calculated vibrational modes or chemical shifts.

In a typical study, the experimental Fourier Transform Infrared (FT-IR) spectrum of 6-Amino-4-(2-methoxyethoxy)nicotinonitrile would be recorded. Key vibrational modes would be identified, such as the N-H stretching vibrations of the amino group, the C≡N stretch of the nitrile group, C-O-C stretches of the methoxyethoxy side chain, and various aromatic C-H and C=C/C=N stretching and bending modes of the pyridine (B92270) ring. nih.gov

Concurrently, a computational geometry optimization of the molecule would be performed, typically using DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). From the optimized geometry, the harmonic vibrational frequencies are calculated. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximations inherent in the theoretical model, thereby improving the agreement with experimental data. redalyc.org The comparison would be presented in a table similar to the illustrative one below.

Table 1: Illustrative Comparison of Experimental and Theoretical IR Vibrational Frequencies for this compound This table is a hypothetical representation based on typical values for related compounds and is intended for illustrative purposes only, as direct comparative data was not found in published literature.

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Theoretical DFT (cm⁻¹) |

| N-H Asymmetric Stretch | 3485 | 3505 |

| N-H Symmetric Stretch | 3370 | 3390 |

| C-H Aromatic Stretch | 3080 | 3095 |

| C-H Aliphatic Stretch | 2950 | 2965 |

| C≡N Nitrile Stretch | 2215 | 2230 |

| N-H Bending | 1640 | 1655 |

| C=C/C=N Ring Stretch | 1610 | 1620 |

| C-O-C Asymmetric Stretch | 1250 | 1265 |

| C-O-C Symmetric Stretch | 1100 | 1115 |

For NMR analysis, experimental ¹H and ¹³C NMR spectra would be acquired. The chemical shifts (δ) for each unique proton and carbon atom in the molecule would be recorded.

Theoretical NMR chemical shifts are often calculated using the Gauge-Including Atomic Orbital (GIAO) method on the DFT-optimized geometry. The calculated shifts are typically referenced against a standard compound, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental data. Discrepancies between experimental and theoretical values are generally small and can often be attributed to solvent effects, which can be modeled in more advanced calculations.

Table 2: Illustrative Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts for this compound This table is a hypothetical representation based on typical values for related compounds and is intended for illustrative purposes only, as direct comparative data was not found in published literature.

| Carbon Atom Assignment | Experimental ¹³C NMR (ppm) | Theoretical GIAO (ppm) |

| C6 (C-NH₂) | 159.5 | 160.8 |

| C2 (Pyridine Ring) | 155.0 | 156.2 |

| C4 (C-O) | 154.5 | 155.9 |

| C≡N | 117.0 | 118.5 |

| C5 (Pyridine Ring) | 87.5 | 88.9 |

| O-CH₂ | 70.5 | 71.8 |

| CH₂-O | 68.0 | 69.3 |

| O-CH₃ | 59.0 | 60.1 |

| C3 (Pyridine Ring) | 85.0 | 86.4 |

The electronic absorption properties would be investigated using UV-Vis spectroscopy, which measures the electronic transitions within the molecule. The experimental spectrum would show one or more absorption maxima (λmax).

Theoretical insights into these transitions are provided by TD-DFT calculations performed on the ground-state optimized geometry. These calculations can predict the wavelengths of maximum absorption, the oscillator strengths (f) of the transitions, and the molecular orbitals involved (e.g., HOMO to LUMO transitions). mdpi.com This allows for the assignment of experimental absorption bands to specific electronic transitions, such as π→π* or n→π* transitions within the aromatic system.

Table 3: Illustrative Comparison of Experimental and Theoretical UV-Vis Absorption Data for this compound This table is a hypothetical representation based on typical values for related compounds and is intended for illustrative purposes only, as direct comparative data was not found in published literature.

| Parameter | Experimental UV-Vis | Theoretical TD-DFT |

| λmax 1 (nm) | 315 | 325 |

| Oscillator Strength (f) 1 | - | 0.510 |

| Assignment 1 | π→π | HOMO-1 → LUMO |

| λmax 2 (nm) | 410 | 425 |

| Oscillator Strength (f) 2 | - | 0.850 |

| Assignment 2 | π→π (Charge Transfer) | HOMO → LUMO |

Advanced Spectroscopic and Structural Elucidation Methodologies for 6 Amino 4 2 Methoxyethoxy Nicotinonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of 6-Amino-4-(2-methoxyethoxy)nicotinonitrile in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals.

1D NMR spectra provide fundamental information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum reveals distinct signals for each unique proton in the molecule. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region. chemistrysteps.com The protons of the methoxyethoxy side chain exhibit characteristic shifts, with those closer to the electronegative oxygen atoms appearing further downfield. pdx.edu The protons of the amino group often present as a broad singlet.

¹³C NMR: The carbon NMR spectrum displays signals for each carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons in the aromatic ring, the nitrile group, and those bonded to oxygen and nitrogen have characteristic chemical shift ranges. mdpi.com

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the nitrogen atoms in the pyridine ring, the amino group, and the nitrile functionality. The chemical shifts are sensitive to protonation and hydrogen bonding. researchgate.net

Table 7.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of similar aminonicotinonitrile and pyridine derivatives. Actual values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 (Pyridine) | ~8.0 - 8.2 | - |

| C2 (Pyridine) | - | ~158 - 160 |

| C3 (Pyridine) | - | ~85 - 87 |

| C4 (Pyridine) | - | ~160 - 162 |

| H5 (Pyridine) | ~6.0 - 6.2 | - |

| C5 (Pyridine) | - | ~95 - 97 |

| C6 (Pyridine) | - | ~160 - 162 |

| NH₂ | ~5.0 - 5.5 (broad s) | - |

| CN | - | ~117 - 119 |

| O-CH₂ | ~4.2 - 4.4 (t) | ~68 - 70 |

| O-CH₂ | ~3.7 - 3.9 (t) | ~70 - 72 |

Data sourced and extrapolated from studies on related aminopyridine and nicotinonitrile structures. mdpi.comrsc.org

Coupling Constant (J) Analysis in the ¹H NMR spectrum would reveal scalar coupling between the adjacent methylene (B1212753) (-CH₂-) groups in the methoxyethoxy side chain, likely appearing as triplets.

2D NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete bonding network. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show a clear correlation between the two methylene groups of the methoxyethoxy side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This technique would be used to definitively assign the carbon signals for the pyridine H5, and the protons and carbons of the side chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

A correlation from the protons of the O-CH₂ group (adjacent to the ring) to the C4 carbon of the pyridine ring, confirming the attachment point of the side chain.

Correlations from the pyridine proton H5 to carbons C3, C4, and C6.

Correlations from the amino protons to carbons C5 and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. It could show correlations between the protons of the side chain and the H5 proton on the pyridine ring.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and formula of a compound and to gain structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (molecular formula C₉H₁₁N₃O₂), HRMS would be used to confirm the elemental composition. chemscene.com The expected exact mass would be calculated and compared to the measured value, with a very low margin of error (typically <5 ppm), providing strong evidence for the correct molecular formula. nih.gov

Table 7.2: Molecular Formula and Mass Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₃O₂ |

| Nominal Mass | 193 |

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (such as the molecular ion) to produce a spectrum of product ions. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for identification and elucidation. wikipedia.org

For this compound, the fragmentation process would likely involve characteristic losses from the parent molecule. nih.govlibretexts.org

Table 7.3: Predicted Key MS/MS Fragments for this compound

| Precursor Ion (m/z) | Proposed Fragment Loss | Fragment Structure/Identity | Predicted Product Ion (m/z) |

|---|---|---|---|

| 193.08 | Loss of CH₃O• (methoxy radical) | [M - OCH₃]⁺ | 162.07 |

| 193.08 | Loss of C₂H₅O₂• (methoxyethoxy radical) | [M - OCH₂CH₂OCH₃]⁺ | 118.04 |

| 193.08 | Cleavage of the ether chain | [M - C₃H₇O]⁺ | 134.05 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The resulting spectra serve as a unique "molecular fingerprint." nih.gov

FT-IR Spectroscopy: FT-IR measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. Key absorptions for this compound are expected for the N-H, C≡N, C-O, and aromatic C=N/C=C bonds. mdpi.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing clear signals for the nitrile and aromatic ring vibrations. cdnsciencepub.com

Table 7.4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3490 - 3300 (two bands) | 3490 - 3300 |

| Amino (N-H) | Bending (Scissoring) | 1650 - 1600 | Weak |

| Nitrile (C≡N) | Stretch | 2230 - 2210 (strong, sharp) | 2230 - 2210 (strong) |

| Aromatic Ring | C=C and C=N Stretch | 1600 - 1450 (multiple bands) | 1600 - 1450 |

| Ether (C-O-C) | Asymmetric Stretch | 1260 - 1070 (strong) | Weak |

Data sourced and extrapolated from studies on related aminonicotinonitrile and pyridine derivatives. mdpi.comnih.govrsc.org

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis

X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can deduce a precise map of electron densities, which allows for the determination of atomic positions, bond lengths, bond angles, and torsional angles. wikipedia.org This methodology is fundamental for understanding the solid-state conformation of molecules like this compound and its derivatives, providing critical insights into intermolecular interactions that govern crystal packing, such as hydrogen bonding and π–π stacking. nih.gov

While this compound itself is not chiral, X-ray crystallography is the definitive method for establishing the absolute stereochemistry of chiral derivatives. wikipedia.org For molecules with stereocenters, the technique can distinguish between enantiomers, which is crucial in pharmaceutical and materials science where biological activity or material properties are often stereospecific. wikipedia.orgusm.edu The analysis of pyranose ring conformations in complex molecules, for instance, has been successfully established using X-ray data by confirming the configuration at specific carbon atoms and calculating puckering parameters. mdpi.com

The crystal packing is often stabilized by a network of intermolecular hydrogen bonds. In many aminonicotinonitrile structures, the amino group acts as a hydrogen-bond donor, while the nitrile nitrogen and other heteroatoms act as acceptors. nih.govnih.gov For instance, in the crystal of 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile, molecules are linked by N—H⋯N hydrogen bonds, forming wave-like sheets. nih.gov These non-covalent interactions are fundamental to the stability and physical properties of the crystalline material.

Below is a table summarizing crystallographic data for representative nicotinonitrile derivatives, illustrating the type of information obtained from X-ray diffraction studies.

| Parameter | 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile nih.gov | 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile nih.gov | 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile nih.gov |

|---|---|---|---|

| Chemical Formula | C₁₉H₁₅N₃O | C₂₁H₁₉N₃O₂ | C₂₀H₁₇N₃O₃ |

| Crystal System | Monoclinic | Monoclinic | Triclinic |

| Space Group | P2₁/c | Not specified | P-1 |

| a (Å) | 11.2383 (4) | 5.3924 (2) | 8.1320 (16) |

| b (Å) | 10.4851 (4) | 16.5111 (5) | 10.497 (2) |

| c (Å) | 14.0722 (6) | 20.1415 (6) | 10.914 (2) |

| β (°) | 105.152 (2) | 91.315 (2) | 68.36 (3) |

| Volume (ų) | 1601.12 (11) | 1792.82 (10) | 844.6 (3) |

| Key Dihedral Angles (°) | Pyridine/Aminophenyl: 11.50; Pyridine/Phenyl: 43.36 | Pyridine/Aminophenyl: 14.46; Pyridine/Ethoxyphenyl: 34.67 | Pyridine/Phenyl: 15.07; Pyridine/Hydroxydimethoxyphenyl: 43.24 |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful tool for investigating the electronic structure of molecules containing chromophores. For conjugated systems like this compound, this technique provides information on the electronic transitions between different molecular orbitals, primarily π → π* and n → π* transitions. mdpi.com The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state, with the wavelength of maximum absorption (λmax) corresponding to the energy difference between these states.

The UV-Vis spectrum of a nicotinonitrile derivative is heavily influenced by the nature and position of substituents on the pyridine ring. The amino (-NH₂) group acts as a potent auxochrome, a group that, when attached to a chromophore, alters both the wavelength and intensity of the absorption maximum. As an electron-donating group, the amino group extends the π-conjugated system through resonance, which typically lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic (red) shift, moving the absorption to longer wavelengths. The 2-methoxyethoxy group also contributes to the electronic properties of the molecule.

Studies on related 2-amino-4,6-diphenylnicotinonitriles have shown that their fluorescence and absorption properties are sensitive to the solvent environment, indicating changes in the electronic distribution upon excitation. mdpi.comnih.gov Theoretical analyses using Time-Dependent Density Functional Theory (TD-DFT) on such compounds have helped assign specific absorption bands to electronic transitions. mdpi.com For example, fluorescence emission spectra calculated for these derivatives in various solvents identified two main bands, with the shorter wavelength band assigned to an n–π* electron transition. mdpi.com

The analysis of UV-Vis spectra allows for a detailed understanding of the conjugation within the molecule. The extended π-system of the nicotinonitrile core, coupled with the electron-donating amino and alkoxy substituents, facilitates delocalization of electrons across the molecule. This delocalization is directly related to the energy of the π → π* transitions. Any factor that enhances this conjugation, such as coplanarity of the ring systems, will typically lead to a lower energy transition and a higher λmax value.

The table below presents data on the electronic transitions observed in similar aminonicotinonitrile compounds, which can provide a basis for interpreting the spectrum of this compound.

| Compound Type | Solvent System | Observed Transition Bands (nm) | Assigned Transition Type |

|---|---|---|---|

| 2-Amino-4,6-diphenylnicotinonitrile Derivatives | Toluene, THF, DCM, DMSO, Methanol | 299 - 325 | n–π |

| 2-Amino-4,6-diphenylnicotinonitrile Derivatives | Toluene, THF, DCM, DMSO, Methanol | 394 - 427 | π–π |

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 6 Amino 4 2 Methoxyethoxy Nicotinonitrile in Research

Chromatographic Separation Techniques for Purification and Purity Analysis

Chromatographic techniques are indispensable tools for the separation, purification, and purity analysis of organic compounds. The choice of technique depends on the properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally labile compounds like 6-Amino-4-(2-methoxyethoxy)nicotinonitrile. The development of a robust HPLC method is essential for accurately quantifying the compound and its potential impurities.

A typical reversed-phase HPLC (RP-HPLC) method can be developed for the analysis of this compound. sielc.com The method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient or isocratic elution would be optimized to achieve good resolution between the main peak and any impurity peaks. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Method validation would be performed according to established guidelines to ensure the reliability of the results. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 1: Illustrative HPLC Method Validation Parameters for this compound

| Parameter | Specification |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Repeatability (RSD) | ≤ 2.0% |

| Intermediate Precision (RSD) | ≤ 2.0% |

| LOD | 0.01 µg/mL |

| LOQ | 0.03 µg/mL |

This table is for illustrative purposes and actual values may vary based on the specific method and instrumentation.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. While this compound itself is not expected to be sufficiently volatile for GC analysis without derivatization, GC can be employed to detect and quantify volatile byproducts or residual solvents from its synthesis. For instance, solvents like ethanol (B145695), toluene, or acetone, which might be used in the reaction or purification steps, can be quantified using a headspace GC method with a flame ionization detector (FID).

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions. rochester.edursc.orgthieme.deaga-analytical.com.pl In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. rochester.edursc.orgthieme.deaga-analytical.com.pl

A suitable TLC system would consist of a stationary phase, such as silica (B1680970) gel on an aluminum or glass plate, and a mobile phase, which is a solvent or a mixture of solvents. aga-analytical.com.pl The choice of the mobile phase is critical for achieving good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) would be appropriate.

By spotting the reaction mixture on the TLC plate at different time intervals and eluting the plate, the progress of the reaction can be visualized under UV light or by using a staining agent. rochester.edu The disappearance of the starting material spots and the appearance of the product spot indicate the progression of the reaction. The relative retention factor (Rf) values of the spots provide information about the polarity of the compounds.

Table 2: Example TLC System for Monitoring the Synthesis of this compound

| Component | Rf Value |

| Starting Material 1 | 0.8 |

| Starting Material 2 | 0.6 |

| This compound | 0.4 |

This table is for illustrative purposes and actual Rf values will depend on the specific TLC conditions.

Quantitative Analysis Techniques for Reaction Yields and Stoichiometry

Accurate determination of reaction yields and verification of stoichiometry are crucial for process optimization and characterization of the final product.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte. ox.ac.uknih.govmdpi.com In ¹H qNMR, the purity of this compound can be determined by integrating the signals of its protons and comparing them to the integral of a certified internal standard of known purity and weight. ox.ac.uknih.govmdpi.com

The internal standard should be a stable, non-volatile solid with a simple NMR spectrum that does not overlap with the analyte's signals. ox.ac.uk A known amount of the internal standard is accurately weighed and mixed with a precisely weighed amount of the this compound sample. The mixture is then dissolved in a suitable deuterated solvent, and the ¹H NMR spectrum is recorded. The purity of the analyte is calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

I = Integral value

N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

P = Purity of the standard

Table 3: Illustrative Data for qNMR Purity Assessment of this compound

| Parameter | Analyte | Internal Standard (Maleic Anhydride) |

| Mass (mg) | 10.5 | 5.2 |

| Molecular Weight ( g/mol ) | 193.20 | 98.06 |

| Purity (%) | To be determined | 99.9 |

| ¹H NMR Signal (ppm) | Aromatic proton at ~7.5 | Olefinic proton at ~7.1 |

| Number of Protons (N) | 1 | 2 |

| Integral (I) | 1.00 | 1.05 |

This table is for illustrative purposes and actual values will vary based on the specific experiment.

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. researchgate.net The experimentally determined weight percentages of these elements are compared with the theoretically calculated values based on the molecular formula of this compound (C₉H₁₁N₃O₂). A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. researchgate.net

Table 4: Theoretical vs. Found Elemental Analysis Data for this compound

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 55.95 | 55.89 |

| Hydrogen (H) | 5.74 | 5.78 |

| Nitrogen (N) | 21.75 | 21.69 |

This table is for illustrative purposes and the "Found" values are hypothetical.

Future Research Directions and Unexplored Avenues for 6 Amino 4 2 Methoxyethoxy Nicotinonitrile

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research into the synthesis of 6-Amino-4-(2-methoxyethoxy)nicotinonitrile and related compounds is expected to move beyond traditional methods, which often require harsh conditions or produce significant waste.

Key areas of exploration include:

Green Synthesis Techniques: Eco-friendly methods are being increasingly adopted for the synthesis of nicotinonitrile derivatives. researchgate.net Techniques such as microwave-assisted synthesis and grinding (mechanochemistry) offer advantages like reduced reaction times, higher yields, and the elimination of hazardous solvents. researchgate.net

Novel Catalytic Systems: Research is directed towards discovering new catalysts that can improve efficiency and selectivity. This includes the development of magnetic H-bond catalysts which can be easily recovered and reused, contributing to a more sustainable process. researchgate.net The use of natural product-based catalysts, such as betaine and guanidine carbonate, in one-pot, two-step reactions represents another promising avenue for cost-effective and environmentally friendly synthesis. rsc.orgchemrxiv.orgdundee.ac.uk

Phase-Transfer Catalysis: The use of liquid-liquid phase-transfer catalysis offers a novel and efficient strategy for the synthesis of aminonicotinonitriles, avoiding the need for harsh reaction conditions. arkat-usa.org

| Synthetic Method | Key Features | Potential Advantages | Relevant Research |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction. | Rapid reaction times, increased yields, improved purity. | Green synthesis of nicotinonitrile derivatives. researchgate.net |

| Grinding (Mechanochemistry) | Solvent-free reaction conducted by grinding reactants together. | Environmentally friendly, reduced waste, simplicity. | Comparison of conventional, microwave, and grinding techniques. researchgate.net |

| Natural Product Catalysis | Employs catalysts like betaine or guanidine carbonate. | Cost-effective, non-hazardous, sustainable. | One-pot synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles. rsc.orgdundee.ac.uk |

| Phase-Transfer Catalysis | Facilitates the reaction between reactants in different phases. | Mild reaction conditions, improved yields, operational simplicity. | Synthesis of 2-amino-4,6-diarylnicotinonitrile. arkat-usa.org |

Design and Synthesis of Advanced Materials Incorporating the Nicotinonitrile Core

The unique electronic and structural properties of the nicotinonitrile scaffold make it an attractive building block for the creation of advanced functional materials. The presence of electron-donating (amino, methoxyethoxy) and electron-withdrawing (nitrile) groups in this compound suggests significant potential in materials science.

Future research in this area could focus on:

Fluorescent Materials: Certain nicotinonitrile derivatives are known to exhibit significant fluorescent properties. nih.govresearchgate.net By systematically modifying the substituents on the pyridine (B92270) ring, it is possible to tune the photophysical properties, such as the emission wavelength and quantum yield. This tunability makes these compounds ideal candidates for the development of novel fluorophores for applications in organic light-emitting diodes (OLEDs) and bio-imaging.

Non-Linear Optical (NLO) Materials: The inherent charge asymmetry in molecules like this compound can give rise to NLO properties. Future work could involve incorporating this nicotinonitrile core into polymeric structures or crystalline materials to amplify these effects for applications in optical communications and data storage.

Functional Polymers: The amino group on the nicotinonitrile ring provides a reactive handle for polymerization. This could be exploited to synthesize novel polymers where the nicotinonitrile moiety is either part of the polymer backbone or a pendant group. Such materials could possess unique thermal, electronic, or optical properties.

Mechanistic Investigations of Complex Transformations of this compound

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For a polysubstituted molecule like this compound, investigating the pathways of its formation and subsequent reactions is a rich field for future research.

Key areas for investigation include:

Computational Modeling: The use of Density Functional Theory (DFT) and other computational methods can provide profound insights into the electronic structure and reactivity of the molecule. researchgate.net Theoretical studies can be used to model reaction pathways, calculate transition state energies, and predict the outcomes of different reaction conditions, thereby guiding experimental work. For example, quantum chemical TD-DFT analysis can elucidate HOMO-LUMO energy gaps and other electronic properties that govern the molecule's behavior. mdpi.comresearchgate.net

Elucidation of Reaction Pathways: The synthesis of substituted nicotinonitriles often involves complex cyclization reactions. nih.gov Detailed mechanistic studies, using techniques like isotopic labeling and kinetic analysis, can uncover the step-by-step processes involved. For instance, understanding the proposed "cooperative vinylogous anomeric-based oxidation pathway" for the synthesis of related molecules could lead to more controlled and higher-yielding syntheses. researchgate.net

Spectroscopic Analysis of Intermediates: Advanced spectroscopic techniques, such as in-situ NMR and rapid-scan IR, could be employed to detect and characterize transient intermediates formed during the synthesis of this compound. This would provide direct evidence for proposed reaction mechanisms.

Integration of this compound into Supramolecular Assemblies and Nanostructures

Supramolecular chemistry involves the organization of molecules into larger, well-defined structures through non-covalent interactions. The functional groups present in this compound make it an excellent candidate for use as a "tecton," or molecular building block, in supramolecular construction.

Future directions in this area include:

Hydrogen-Bonded Networks: The amino group (N-H) and the nitrogen atoms in the pyridine ring and nitrile group (-C≡N) are capable of acting as hydrogen bond donors and acceptors, respectively. nih.gov Research could explore how these interactions can guide the self-assembly of the molecule into one-, two-, or three-dimensional networks, such as chains or sheets. researchgate.netnih.gov The formation of centrosymmetric cyclic dimers through N—H···N(nitrile) hydrogen bonds is a common motif in related structures. nih.gov

Crystal Engineering: By co-crystallizing this compound with other molecules (co-formers), it may be possible to design crystalline materials with specific architectures and properties. The principles of supramolecular assembly can be used to direct the formation of co-crystals with desired optical or electronic characteristics. semanticscholar.org

Nanostructure Formation: The self-assembly properties of this molecule could be harnessed to create nanoscale structures like nanotubes, nanoribbons, or vesicles. These nanostructures could find applications in areas such as drug delivery, catalysis, and electronics.

Emerging Applications of Nicotinonitrile Derivatives in Non-Biomedical Fields

While nicotinonitriles are widely studied in medicinal chemistry, their unique properties also make them suitable for a range of non-biomedical applications. scinito.aiekb.egbohrium.com Exploring these avenues could unlock new technological uses for this compound and its derivatives.

| Potential Application | Underlying Property | Research Focus |

| Optical Sensing | Environment-sensitive fluorescence. | Designing fluorescent probes where the emission properties change upon binding to a specific analyte (e.g., metal ions, pH). mdpi.com |

| Catalysis | Ability to act as a ligand for metal ions. | Synthesizing transition-metal complexes where the nicotinonitrile derivative modifies the catalytic activity and selectivity of the metal center. nih.gov |

| Optics & Photonics | Tunable photophysical properties. | Developing materials for OLEDs, NLO devices, and fluorescent sensors by modifying the molecular structure to control absorption and emission wavelengths. mdpi.comresearchgate.net |

Sensing: The fluorescence of nicotinonitrile derivatives can be sensitive to the local environment, such as solvent polarity or the presence of specific ions. mdpi.com This opens up the possibility of developing this compound-based fluorescent sensors for the detection of various chemical species. The electron-donating and withdrawing groups on the molecule can be tuned to optimize sensitivity and selectivity for a particular target. mdpi.com

Catalysis: Molecules containing the cyanopyridine moiety can act as effective ligands for transition-metal ions. nih.gov The nitrogen atoms on the pyridine ring and amino group can coordinate with a metal center, creating a complex that could function as a catalyst for organic transformations. Future research could involve synthesizing and evaluating the catalytic activity of such metal complexes.

Optics: As mentioned, the strong fluorescence and potential for NLO activity are key features. Detailed photophysical studies on 2-amino-4,6-diphenylnicotinonitriles have shown that substitutions on the aryl rings significantly affect the fluorescence properties, demonstrating their potential as tunable optical materials. mdpi.comresearchgate.net This knowledge can be directly applied to designing derivatives of this compound for specific optical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.